molecular formula C16H30N2O6 B2985848 (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 102686-48-6

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B2985848
CAS No.: 102686-48-6
M. Wt: 346.424
InChI Key: YFYIYQVUQNRKIP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: is a complex organic compound characterized by its unique structure, which includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common approach is the stepwise addition of amino groups to a hexanoic acid backbone, followed by esterification with (2-methylpropan-2-yl)hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: A wide range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or metabolic disorders.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can be compared to other similar compounds, such as:

  • (3R)-3,6-Bis[(2-methylpropan-2-yl)aminocarbonylamino]hexanoic acid: Similar structure but with different functional groups.

  • (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Similar backbone but lacking the amino groups.

  • This compound methyl ester: Ester derivative of the compound.

Properties

IUPAC Name

(3R)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIYQVUQNRKIP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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